8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound is a spirocyclic derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted at the nitrogen atom with a (6-fluoro-1H-indol-1-yl)acetyl group. Its molecular formula is C₁₆H₁₇FN₂O₃, with a molecular weight of 304.32 g/mol and a monoisotopic mass of 304.1223 . The spirocyclic core consists of a piperidine ring fused with a 1,4-dioxane ring, creating a rigid bicyclic structure.
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(6-fluoroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-2-1-13-3-6-20(15(13)11-14)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGRIOFUCAWMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluorine atom and the spirocyclic structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the acetyl group can produce alcohol derivatives .
Scientific Research Applications
8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom can enhance the binding affinity and metabolic stability of the compound, leading to improved biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituents, synthetic routes, and biological relevance.
Structural Analogues and Substituent Variations
The 1,4-dioxa-8-azaspiro[4.5]decane core is a common scaffold, with variations arising from substituents at the nitrogen atom. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and methoxy groups improve solubility and binding interactions in biological systems. For example, the 6-fluoroindole in the target compound may enhance metabolic stability .
- Aromatic vs.
Physicochemical Properties
Biological Activity
The compound 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and receptor-binding properties. This article explores various aspects of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that incorporates both dioxane and indole moieties. Its molecular formula is , with a molecular weight of approximately 250.26 g/mol.
Research indicates that compounds similar to This compound often act on various biological targets:
- σ Receptor Binding : The compound has been shown to interact with sigma receptors, particularly σ1 and σ2 subtypes, which are implicated in various neurological processes and may influence pain perception and neuroprotection .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant activity against mycobacterial species, including Mycobacterium abscessus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Biological Activity Summary
| Activity Type | Target | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Antimycobacterial | M. abscessus | 0.05 - 1 | >1910 |
| Antimycobacterial | M. tuberculosis | 0.25 | Not specified |
| Sigma Receptor Binding | σ1 Receptor | K(i) = 5.4 ± 0.4 | 30-fold selectivity |
| Cytotoxicity | HepG2 (liver cells) | IC50 = 15.625 | Not specified |
Study 1: Efficacy Against Mycobacteria
In vitro studies demonstrated that This compound showed promising results against several strains of mycobacteria. The compound exhibited an MIC of 0.05 µg/mL against M. abscessus, indicating potent antimycobacterial activity . Furthermore, in vivo studies conducted on mice infected with M. abscessus showed significant reductions in bacterial load when treated with this compound.
Study 2: Sigma Receptor Binding Affinity
Another study focused on the binding affinity of the compound to sigma receptors, revealing a high affinity for σ1 receptors (K(i) = 5.4 nM). This suggests potential therapeutic applications in neuropharmacology, particularly for conditions involving sigma receptor dysregulation .
Toxicity Profile
While the compound demonstrates significant biological activity, it also exhibits cytotoxic effects on certain cell lines such as HepG2 and Vero cells at higher concentrations (IC50 = 15.625 µM). This toxicity highlights the need for further investigation into the therapeutic index and safety profile before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
